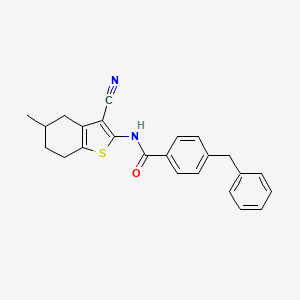

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-16-7-12-22-20(13-16)21(15-25)24(28-22)26-23(27)19-10-8-18(9-11-19)14-17-5-3-2-4-6-17/h2-6,8-11,16H,7,12-14H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHQNEPIMWIDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or sodium cyanide.

Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction using benzoyl chloride and an amine derivative of the benzothiophene core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

A study published in PubChem evaluated various substituted benzamides against human colorectal carcinoma cell lines (HCT116) and found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that the compound may possess enhanced anticancer properties compared to conventional treatments.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar compounds have demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For example, the antimicrobial activity of synthesized benzamide derivatives was assessed against various strains, revealing minimum inhibitory concentrations (MIC) that suggest potent antibacterial effects .

Case Study 1: Anticancer Evaluation

In a notable study assessing the anticancer potential of various benzamide derivatives, researchers synthesized a series of compounds including those similar to this compound. The results indicated that some derivatives exhibited IC50 values significantly lower than standard treatments against colorectal cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of synthesized benzamide derivatives against multiple microbial strains. The findings highlighted that certain compounds demonstrated strong activity with MIC values indicating effectiveness comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Core Structural Differences

The compound differs from analogs in the substitution pattern of the benzothiophene ring and the benzamide group:

Key Observations :

- The methyl group increases lipophilicity relative to unsubstituted analogs, which may improve membrane permeability but reduce aqueous solubility.

Conformational and Crystallographic Analysis

Crystal Structure Insights

- N-(3-Benzoyl analog) :

- Cyclohexene ring adopts an envelope conformation (puckering parameters: θ = 0.5098°, φ = 126.7°).

- Dihedral angles: Thiophene vs. phenyl rings = 7.1° and 59.0°; intramolecular N–H⋯O hydrogen bond observed.

- Target Compound: Expected to exhibit similar cyclohexene puckering but altered dihedral angles due to the 3-cyano and 5-methyl groups. The cyano group may participate in C–H⋯N interactions, influencing packing efficiency.

Pharmacological and Physicochemical Properties

Benzamide Derivatives in Neuroscience

Benzamide derivatives like amisulpride and sulpiride () are neuroleptics acting as dopamine D2/D3 receptor antagonists.

Biological Activity

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and has a molecular weight of 472.57 g/mol. The structural components include a benzamide moiety and a tetrahydro-benzothiophene ring, which contribute to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) family. Notably, it has been shown to selectively inhibit JNK2 and JNK3 kinases. The binding interactions were elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bonds with the ATP-binding site of these kinases .

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Inhibition of Kinases : The compound demonstrated potent inhibition against JNK3 with a pIC50 value of approximately 6.7 and against JNK2 with a pIC50 of about 6.5. This selectivity suggests potential therapeutic applications in diseases where these kinases are implicated .

- Neuroleptic Activity : Similar compounds within the benzamide class have shown neuroleptic effects. For instance, certain benzamides were found to exhibit significant antipsychotic activity with minimal side effects compared to traditional neuroleptics like haloperidol .

- Acetylcholinesterase Inhibition : Some derivatives related to this compound have been evaluated for their ability to inhibit human acetylcholinesterase, which is crucial for treating Alzheimer's disease .

Case Studies

Several studies have highlighted the efficacy of related compounds in different biological contexts:

- Study on JNK Inhibitors : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives were tested for their inhibitory effects on JNK kinases. Compounds similar to this compound exhibited promising results in reducing cellular stress responses linked to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzamide and tetrahydro-benzothiophene moieties significantly influence the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on benzamide nitrogen | Increased potency against JNK kinases |

| Alteration of cyano group position | Affects selectivity towards MAPK family members |

| Variation in alkyl chain length | Modulates lipophilicity and bioavailability |

Q & A

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (from ) |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 13.5223, 6.23222, 22.2941 |

| β (°) | 106.150 |

| Rint | 0.031 |

| H-bond (N1–H1⋯O1) | 2.02 Å, 175° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.